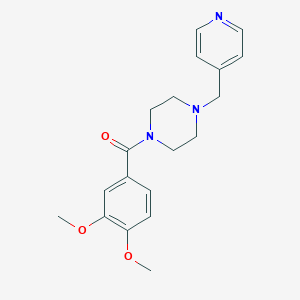
1-(2,3-Dimethoxybenzyl)-4-(phenylsulfonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-Dimethoxybenzyl)-4-(phenylsulfonyl)piperazine, also known as DPPE, is a piperazine derivative that has gained attention in scientific research due to its potential therapeutic applications. DPPE has been shown to exhibit anticonvulsant, antidepressant, and anxiolytic effects, making it a promising candidate for the development of new drugs.
Wirkmechanismus
The exact mechanism of action of 1-(2,3-Dimethoxybenzyl)-4-(phenylsulfonyl)piperazine is not fully understood, but it is believed to act as a modulator of the GABAergic system. GABA is an important neurotransmitter that plays a key role in regulating neuronal activity. This compound is thought to enhance the activity of the GABAergic system, leading to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal models, this compound has been shown to increase the levels of GABA in the brain, leading to its anticonvulsant effects. This compound has also been shown to increase the levels of serotonin and norepinephrine in the brain, which may contribute to its antidepressant and anxiolytic effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2,3-Dimethoxybenzyl)-4-(phenylsulfonyl)piperazine has several advantages for lab experiments. The compound is relatively easy to synthesize and has a high degree of purity, making it a reliable tool for scientific research. Additionally, this compound has been extensively studied in animal models, providing a wealth of data on its pharmacological effects.
However, there are also some limitations to using this compound in lab experiments. The compound has a relatively short half-life, which may limit its effectiveness in certain experiments. Additionally, this compound has not yet been extensively studied in human subjects, making it difficult to extrapolate its effects to humans.
Zukünftige Richtungen
There are several potential future directions for research on 1-(2,3-Dimethoxybenzyl)-4-(phenylsulfonyl)piperazine. One area of interest is the development of new drugs based on the structure of this compound. Researchers may also explore the potential of this compound for the treatment of other neurological disorders, such as bipolar disorder and schizophrenia. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the brain.
Synthesemethoden
The synthesis of 1-(2,3-Dimethoxybenzyl)-4-(phenylsulfonyl)piperazine involves the reaction of 1-(2,3-dimethoxyphenyl)piperazine with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction yields this compound as a white crystalline solid with a high degree of purity.
Wissenschaftliche Forschungsanwendungen
1-(2,3-Dimethoxybenzyl)-4-(phenylsulfonyl)piperazine has been extensively studied in scientific research for its potential therapeutic applications. The compound has been shown to exhibit anticonvulsant effects in animal models, making it a potential treatment for epilepsy. Additionally, this compound has been shown to have antidepressant and anxiolytic effects, making it a potential treatment for depression and anxiety disorders.
Eigenschaften
Molekularformel |
C19H24N2O4S |
|---|---|
Molekulargewicht |
376.5 g/mol |
IUPAC-Name |
1-(benzenesulfonyl)-4-[(2,3-dimethoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C19H24N2O4S/c1-24-18-10-6-7-16(19(18)25-2)15-20-11-13-21(14-12-20)26(22,23)17-8-4-3-5-9-17/h3-10H,11-15H2,1-2H3 |
InChI-Schlüssel |
QOFPXYXEGUWZOB-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1OC)CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Kanonische SMILES |
COC1=CC=CC(=C1OC)CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(Methylsulfonyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B249083.png)

![[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B249085.png)
![1-(Methylsulfonyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B249087.png)





![1-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B249101.png)

![1-Cycloheptyl-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B249105.png)

